molecular formula C19H23NO2 B7685406 2-(2,6-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide

2-(2,6-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B7685406
M. Wt: 297.4 g/mol
InChI Key: SJEWJGKPJZZMBC-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and an acetamide group attached to a phenyl ring substituted with a propan-2-yl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide typically involves the following steps:

    Preparation of 2,6-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,6-dimethylphenoxyacetic acid: The 2,6-dimethylphenol is reacted with chloroacetic acid in the presence of a base to form 2,6-dimethylphenoxyacetic acid.

    Amidation: The 2,6-dimethylphenoxyacetic acid is then reacted with 4-propan-2-ylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.

    Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.

    Altering Gene Expression: Influencing the expression of genes involved in inflammation and pain.

Comparison with Similar Compounds

2-(2,6-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide can be compared with other similar compounds such as:

    2-(2,6-dimethylphenoxy)-N-phenylacetamide: Lacks the propan-2-yl group on the phenyl ring, which may affect its biological activity.

    2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)acetamide: Contains a methyl group instead of a propan-2-yl group, which may result in different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13(2)16-8-10-17(11-9-16)20-18(21)12-22-19-14(3)6-5-7-15(19)4/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEWJGKPJZZMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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